molecular formula C13H8N4OS B12707859 Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidin-4(1H)-one, 6-phenyl- CAS No. 152423-08-0

Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidin-4(1H)-one, 6-phenyl-

Cat. No.: B12707859
CAS No.: 152423-08-0
M. Wt: 268.30 g/mol
InChI Key: CKSHJSWOXJXFPI-UHFFFAOYSA-N
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Description

Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidin-4(1H)-one, 6-phenyl- is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic organic chemistry. This compound is characterized by its unique fused ring system, which includes pyrazole, thiazole, and pyrimidine moieties. The presence of these rings imparts unique chemical and biological properties to the compound, making it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidin-4(1H)-one, 6-phenyl- typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-aminothiazole with ethyl acetoacetate followed by cyclization with hydrazine hydrate can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidin-4(1H)-one, 6-phenyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, Pyrazolo(3,4

Properties

CAS No.

152423-08-0

Molecular Formula

C13H8N4OS

Molecular Weight

268.30 g/mol

IUPAC Name

12-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8,11-tetraen-2-one

InChI

InChI=1S/C13H8N4OS/c18-12-9-6-14-16-11(9)15-13-17(12)10(7-19-13)8-4-2-1-3-5-8/h1-7H,(H,14,16)

InChI Key

CKSHJSWOXJXFPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=NC4=C(C=NN4)C(=O)N23

Origin of Product

United States

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